PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE
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Overview
Description
Isopropyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound with a molecular formula of C23H23BrN2O5 This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoate ester, and a brominated dimethoxybenzylidene moiety
Preparation Methods
The synthesis of PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with isopropanol in the presence of an acid catalyst.
Condensation: The final step involves the condensation of the brominated dimethoxybenzylidene moiety with the pyrazole ring under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Isopropyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Isopropyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive molecules.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The brominated dimethoxybenzylidene moiety may interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Isopropyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can be compared with similar compounds such as:
2-bromo-4-isopropyl-1-methylbenzene: This compound shares the brominated aromatic ring but lacks the pyrazole and benzoate ester functionalities.
1-bromo-5-isopropyl-4-methoxy-2-methylbenzene: Similar in having a brominated aromatic ring and methoxy groups but differs in the overall structure and functional groups.
The uniqueness of PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23BrN2O5 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
propan-2-yl 4-[(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C23H23BrN2O5/c1-13(2)31-23(28)15-6-8-17(9-7-15)26-22(27)18(14(3)25-26)10-16-11-20(29-4)21(30-5)12-19(16)24/h6-13H,1-5H3/b18-10- |
InChI Key |
WTTUYEISBUDZAN-ZDLGFXPLSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC)OC)C3=CC=C(C=C3)C(=O)OC(C)C |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OC)OC)C3=CC=C(C=C3)C(=O)OC(C)C |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC)OC)C3=CC=C(C=C3)C(=O)OC(C)C |
Origin of Product |
United States |
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